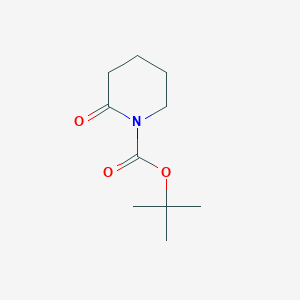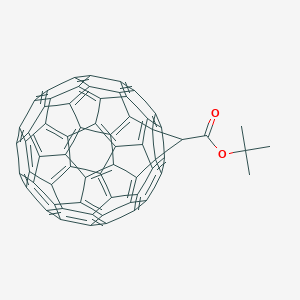
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester, also known as PCBM, is a derivative of fullerene C60. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester is based on its ability to accept electrons from donor molecules. In organic photovoltaic devices, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester acts as an electron acceptor material, which helps to improve the efficiency of the device. (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester also acts as a sensitizer in dye-sensitized solar cells, where it absorbs light and transfers electrons to the electrode, thereby generating a photocurrent.
Biochemische Und Physiologische Effekte
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has been found to have some biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester in lab experiments is its high electron affinity, which makes it an efficient electron acceptor material. Additionally, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has a high solubility in common organic solvents, which makes it easy to handle and process. However, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has some limitations, such as its relatively high cost and its tendency to aggregate in solution, which can affect its performance in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester. One potential direction is the development of new synthesis methods that can produce (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester with improved purity and yield. Another direction is the investigation of the use of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester in other applications, such as in the field of biomedicine. Additionally, the development of new (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester-based materials with improved properties and performance is an area of active research.
Synthesemethoden
The synthesis of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester involves the reaction of C60 with tert-butyl malonic acid in the presence of a catalyst. The reaction produces a mixture of (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester and its isomer, (1,2-Methanofullerene C60)-61-carboxylic acid methyl ester ((1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester-Me).
Wissenschaftliche Forschungsanwendungen
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has found a wide range of applications in scientific research. It is commonly used as an electron acceptor material in organic photovoltaic devices. It has also been used as a sensitizer in dye-sensitized solar cells. Additionally, (1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester has been used as a material for the preparation of polymer nanocomposites, which have potential applications in the field of nanoelectronics.
Eigenschaften
CAS-Nummer |
150493-29-1 |
|---|---|
Produktname |
(1,2-Methanofullerene C60)-61-carboxylic acid tert-butyl ester |
Molekularformel |
C66H10O2 |
Molekulargewicht |
834.8 g/mol |
InChI |
InChI=1S/C66H10O2/c1-64(2,3)68-63(67)62-65-58-50-42-32-22-14-6-4-5-8-12-10(6)18-26-20(12)30-24-16(8)17-9(5)13-11-7(4)15(14)23-29-19(11)27-21(13)31-25(17)35-34(24)44-38(30)48-40(26)46(36(42)28(18)22)54(58)56(48)60-52(44)53-45(35)39(31)49-41(27)47-37(29)43(33(23)32)51(50)59(65)55(47)57(49)61(53)66(60,62)65/h62H,1-3H3 |
InChI-Schlüssel |
YGTNZHVTMAQCFA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



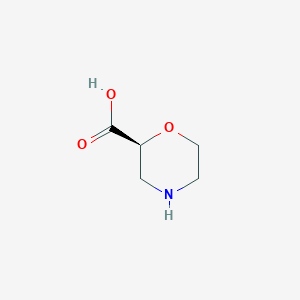
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

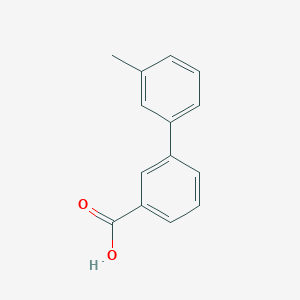
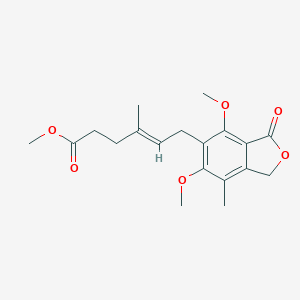
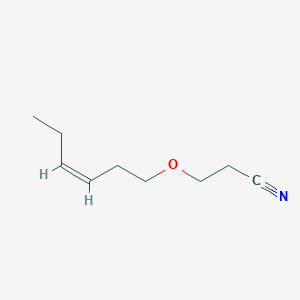
![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)
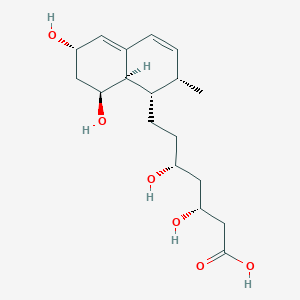


![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
